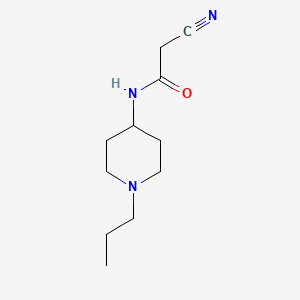
2-cyano-N-(1-propylpiperidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-propylpiperidin-4-yl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the treatment of various substituted amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyanoacetylation techniques. The choice of reaction conditions and reagents may vary to optimize yield and purity for industrial applications.
化学反应分析
Types of Reactions
2-cyano-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
科学研究应用
2-cyano-N-(1-propylpiperidin-4-yl)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-cyano-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the piperidinyl moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and leading to various biological effects.
相似化合物的比较
2-cyano-N-(1-propylpiperidin-4-yl)acetamide can be compared with other similar compounds, such as:
2-cyano-N-(2-nitrophenyl)acetamide: This compound has a nitrophenyl group instead of a propylpiperidinyl group, leading to different chemical and biological properties.
N-cyanoacetyl derivatives: These compounds share the cyanoacetyl moiety but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
2-cyano-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-7-14-8-4-10(5-9-14)13-11(15)3-6-12/h10H,2-5,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOBBXNLDMDIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)
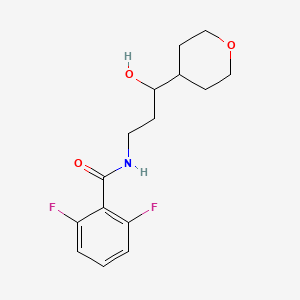
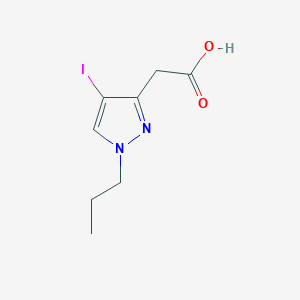
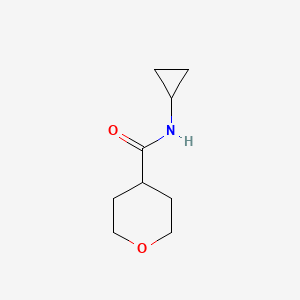
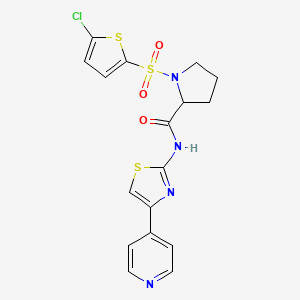

![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2801170.png)
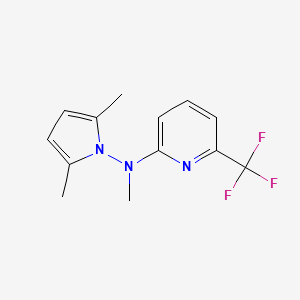
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2801172.png)
![3,4-dimethoxy-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2801173.png)
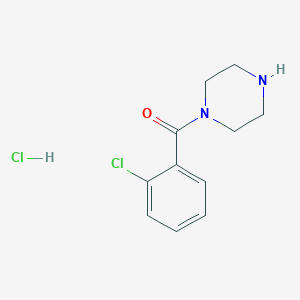
![3-(4-chlorophenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)
![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2801177.png)
![(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2801185.png)
